Product packaging for O-Desmethylnaproxen(Cat. No.:CAS No. 52079-10-4)

O-Desmethylnaproxen

Cat. No.: B024069
CAS No.: 52079-10-4
M. Wt: 216.23 g/mol
InChI Key: XWJUDDGELKXYNO-QMMMGPOBSA-N
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Description

Nomenclature and Chemical Context of O-Desmethylnaproxen

This compound is a metabolite of naproxen (B1676952), formed through the demethylation of the methoxy (B1213986) group at the 6-position of the naphthalene (B1677914) ring. ontosight.ailookchem.com Its chemical structure is characterized by a hydroxyl group at this position, which differentiates it from the parent compound, naproxen. ontosight.ai The molecular formula of this compound is C₁₃H₁₂O₃, and it has a molecular weight of 216.235 g/mol . lookchem.comuni.lunih.govchemicalbook.com It typically appears as an off-white to pale pink solid with a melting point between 182-183 °C. lookchem.comchemicalbook.com this compound belongs to the class of naphthols and derivatives, which are naphthalene derivatives containing one or more hydroxyl groups. lookchem.comhmdb.ca It is considered an extremely weak basic compound. hmdb.ca

Significance of this compound in Drug Metabolism and Pharmacology Research

This compound plays a crucial role in the metabolism of naproxen in the body. It is the major Phase I metabolite of naproxen detected in humans. nih.gov The formation of this compound from naproxen is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP1A2. fda.govmdpi.comauctoresonline.org Following this Phase I metabolism, this compound, like naproxen, undergoes Phase II metabolism, primarily through conjugation reactions such as glucuronidation and sulfation. nih.govfda.gov These conjugated forms, including this compound acyl glucuronide and this compound O-glucuronide, are the primary forms in which the compound is eliminated from the body, largely recovered in urine. nih.govfda.govdrugbank.com While this compound is a metabolite, research indicates it retains some of the pharmacological activities of naproxen, including potential anti-inflammatory and analgesic effects, although its potency and pharmacokinetic profile may differ. ontosight.ai

Historical Perspectives on this compound Investigation

Historically, the investigation into this compound has been intrinsically linked to understanding the metabolic fate of naproxen. Early studies focused on identifying and characterizing the metabolites of naproxen in humans and other species. The recognition of this compound as a major metabolite was a key step in elucidating the metabolic pathways of naproxen. nih.gov Research has also explored the conjugation of this compound, particularly glucuronidation and sulfation, to understand its elimination kinetics. nih.gov The development of analytical methods, such as HPLC and later LC-MS/MS, has been crucial in accurately detecting and quantifying this compound in biological samples, enabling more detailed pharmacokinetic studies. scispace.comnih.govdntb.gov.ua

Current Research Landscape and Future Directions for this compound Studies

Current research on this compound continues to explore its pharmacological properties and its role in naproxen metabolism. Studies are ongoing to fully elucidate its specific activities and potential therapeutic applications. ontosight.ai The impact of genetic variations, particularly in CYP2C9, on the pharmacokinetics of both naproxen and this compound is an active area of research. mdpi.comresearchgate.net Investigations into the sulfation of this compound by various human cytosolic sulfotransferases (SULTs), such as SULT1A1, SULT1B1, and SULT1E1, highlight the complexity of its Phase II metabolism and its potential for first-pass metabolism. nih.govnih.gov Furthermore, this compound has been identified as an environmental contaminant, leading to studies on its presence and enantiomeric ratios in water samples. middlebury.edu Future directions for this compound studies include further characterization of its intrinsic pharmacological activities, a deeper understanding of the factors influencing its metabolism and elimination, and continued monitoring of its environmental presence and impact. Research utilizing advanced analytical techniques like LC-MS/MS in various biological matrices, such as oral fluid, is also being explored for pharmacokinetic/pharmacodynamic studies. mdpi.comnih.govdntb.gov.ua

Data Tables

Below are interactive tables summarizing some of the research findings related to this compound metabolism and pharmacokinetics.

Metabolic PathwayEnzymes Involved (Human)Conjugates FormedPrimary Elimination Route
Phase I (Demethylation)CYP2C9, CYP1A2This compoundN/A
Phase II (Conjugation)SULT1A1, SULT1B1, SULT1E1 (Sulfation); UGTs (Glucuronidation)This compound sulfate (B86663), this compound acyl glucuronide, this compound O-glucuronideRenal
Pharmacokinetic Parameter (Naproxen & this compound)Naproxen (Mean ± SD)This compound (Mean ± SD)NotesSource
Half-life (h)24.7 ± 6.4 (Naproxen in 9 subjects)Not explicitly provided for this compound in this sourceRange 16-36 h for Naproxen researchgate.net
Percentage of Dose Excreted in Urine as Conjugates66-92% (Naproxen and metabolites)14.3 ± 3.4% (this compound acyl glucuronide); 5.5 ± 1.3% (this compound isoglucuronide)Over 100 h collection period. researchgate.net researchgate.net
Protein Binding (%)98 (Unconjugated Naproxen)100 (Unconjugated this compound)Binding of acyl glucuronides was lower. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B024069 O-Desmethylnaproxen CAS No. 52079-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJUDDGELKXYNO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966442
Record name 2-(6-Hydroxynaphthalen-2-yl)propanoic acid
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52079-10-4
Record name O-Desmethylnaproxen
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Demethylnaproxen
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Record name 2-(6-Hydroxynaphthalen-2-yl)propanoic acid
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Record name o-Desmethylnaproxen
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Record name 6-O-DEMETHYLNAPROXEN
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Synthesis and Derivatization Methodologies for O Desmethylnaproxen

Chemical Synthesis Pathways of O-Desmethylnaproxen

Chemical synthesis routes for this compound primarily involve the demethylation of naproxen (B1676952). These methods often require specific reaction conditions and subsequent purification steps to obtain the desired product with adequate purity.

Demethylation of Naproxen for this compound Production

A common chemical method for the synthesis of this compound involves the demethylation of naproxen using strong acids. One reported method utilizes S-naproxen as the starting material, which is reacted with a mixture of hydrobromic acid (30%), acetic acid, and water. The reaction is typically carried out at an elevated temperature, such as 105 °C, for several hours. nih.gov Following the reaction, the mixture is often quenched by pouring it onto ice-water, leading to the precipitation of the crude product. nih.gov

Recrystallization and Purification Techniques in this compound Synthesis

Crude this compound obtained from chemical synthesis pathways requires purification to remove unreacted starting materials, byproducts, and impurities. Chromatography and recrystallization are key techniques employed for this purpose.

Flash column chromatography is a common method for initial purification. In one reported synthesis, crude demethylated naproxen was purified on a flash column using a solvent system of heptane (B126788) and ethyl acetate (B1210297) in a 1:1 ratio. nih.gov

Recrystallization is subsequently used to further enhance the purity of this compound. Pure fractions obtained from chromatography can be recrystallized from a suitable solvent mixture. A reported method describes recrystallization from a mixture of heptane and ethyl acetate in a 1:5 ratio, yielding purified demethylated naproxen. nih.gov Recrystallization is a technique that involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, promoting the formation of pure crystals while impurities remain in the solution. mt.comstudymind.co.uk The choice of solvent is critical, as it should dissolve the compound well at high temperatures but poorly at low temperatures, and ideally, the impurities should remain soluble even at lower temperatures. mt.com

Synthesis of Structurally Related Analogues for Comparative Research

To investigate the effect of structural modifications on the properties of this compound, structurally related analogues based on β-naphthol have been synthesized. These analogues involve alterations in the side chain at the C6 position of the β-naphthol structure. nih.gov For instance, analogues with hydrophobic methyl or ethyl groups added to the side chain have been synthesized to study their impact on enzymatic activity, such as sulphation by human cytosolic sulfotransferases (SULTs). nih.gov The synthesis of these analogues often involves multi-step procedures starting from substituted naphthalenes, utilizing reactions such as the addition of organolithium reagents followed by reaction with electrophiles, and subsequent demethylation steps using reagents like BBr3. nih.gov

Enzymatic Synthesis of this compound Conjugates

This compound undergoes Phase II metabolism in biological systems, primarily forming glucuronide and sulfate (B86663) conjugates. nih.gov Enzymatic synthesis methods have been developed to produce these conjugates on a preparative scale for research and use as analytical standards. nih.govresearchgate.net

Enzymatic synthesis of this compound glucuronides can be achieved by incubating this compound with human liver microsomes or recombinant UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid (UDPGA) as a cofactor. This process mimics the in vivo glucuronidation pathway catalyzed by UGT enzymes, particularly UGT2B7 in human liver microsomes.

The O-sulfate conjugate of this compound can also be prepared by chemical synthesis. nih.govresearchgate.net While the search results primarily highlight enzymatic synthesis for glucuronides, chemical synthesis is also mentioned for the sulfate conjugate. nih.govresearchgate.net

Emerging Synthetic Approaches for this compound and its Derivatives

Research into alternative and potentially more efficient or environmentally friendly synthetic approaches for pharmaceuticals and their metabolites is ongoing. While specific "emerging" approaches solely focused on this compound synthesis were not extensively detailed in the search results, related areas of research suggest potential future directions.

Studies on the benchmarking of laboratory-evolved unspecific peroxygenases (UPOs) for the synthesis of human drug metabolites, including the O-dealkylation of naproxen, indicate the potential of enzymatic methods as emerging tools for the cost-effective synthesis of drug metabolites. lookchem.com These evolved UPOs can mimic the activity of human liver cytochrome P450 enzymes, which are responsible for the metabolic O-demethylation of naproxen in vivo. nih.govcaymanchem.commedchemexpress.com

Furthermore, research into peptide-catalyzed fragment couplings for the synthesis of complex organic molecules, including the diastereoselective net arylation of naproxen, suggests the exploration of novel catalytic methods that could potentially be applied to the synthesis of this compound derivatives. lookchem.com

The study of methylation and demethylation of emerging contaminants in the environment also highlights the importance of understanding these transformation processes, which could potentially inform the development of new synthetic or remediation strategies related to this compound. acs.org

Compound Information

Compound NamePubChem CID
This compound162920 hmdb.ca, 13393711 nih.govuni.lu
Naproxen156391 wikipedia.orguni.lumims.comguidetopharmacology.org

Interactive Data Table (Example based on search result nih.gov for chemical synthesis):

Starting MaterialReagentsConditionsProductYield (if specified)Purification Method(s)
S-NaproxenHydrobromic acid (30%), Acetic acid, Water105 °C, 5 hoursDemethylated naproxenNot specifiedFlash column chromatography, Recrystallization

Interactive Data Table (Example based on search result nih.gov for recrystallization):

Crude Product SourcePurification StepSolvent SystemResult
Demethylated naproxenFlash ChromatographyHeptane : Ethyl acetate (1:1)Pure fractions obtained
Pure fractionsRecrystallizationHeptane : Ethyl acetate (1:5)Purified demethylated naproxen

Metabolic Pathways and Enzyme Kinetics of O Desmethylnaproxen

Phase I Metabolism: Formation of O-Desmethylnaproxen

The initial step in the metabolism of naproxen (B1676952) is a Phase I dealkylation reaction, specifically an O-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov This process converts naproxen into its major metabolite, 6-O-desmethylnaproxen (O-DMN). nih.gov This metabolite is comparatively inactive, possessing less than 1% of the anti-inflammatory potency of the parent compound. nih.gov

Role of Cytochrome P450 Isoenzymes in Naproxen O-Demethylation

Multiple cytochrome P450 isoforms are involved in the O-demethylation of naproxen. nih.gov Extensive research using human liver microsomes and cDNA-expressed enzymes has identified CYP1A2, CYP2C9, and CYP2C8 as the key contributors to this metabolic pathway. nih.govnih.govclinpgx.org Together, CYP1A2 and CYP2C9 are responsible for the majority of naproxen O-demethylation in the human liver. nih.gov

Studies have consistently demonstrated the role of CYP1A2 in the formation of this compound. nih.govclinpgx.org The use of furafylline (B147604), a selective inhibitor of CYP1A2, has been shown to decrease the O-demethylation of R- and S-naproxen by 38% and 28%, respectively. nih.gov In another study, furafylline produced a maximum inhibition of 23% on average. nih.gov Kinetic studies with cDNA-expressed CYP1A2 have established its significant catalytic activity in this reaction. nih.govclinpgx.org

CYP2C8 also contributes to the O-demethylation of naproxen. nih.govdrugbank.comnih.gov Research has shown that cells expressing the P450 2C8 isoform are capable of forming this compound. nih.gov However, attempts to determine reliable kinetic estimates (kM and Vmax) for CYP2C8's role in this process have been challenging due to the nonsaturable nature of the reaction over the studied concentration ranges. nih.gov

Enzyme Kinetics of O-Demethylation

The kinetics of naproxen O-demethylation have been characterized in various in vitro systems, including human liver microsomes and cDNA-expressed enzymes. The reaction generally follows Michaelis-Menten kinetics, although some studies suggest the involvement of more than one enzyme or binding site, leading to biphasic kinetics. nih.govnih.gov

Kinetic parameters from different studies highlight the contributions of the involved enzymes. For instance, in human liver microsomes, the mean apparent Michaelis constant (Km) for R- and S-naproxen O-demethylation has been reported as 123 µM and 143 µM, respectively. nih.gov Another study on human liver microsomes found a mean Km of 92 µmol/L. nih.gov Studies using cDNA-expressed enzymes have provided isoform-specific kinetic data, which are summarized in the table below.

Kinetic Parameters for Naproxen O-Demethylation
Enzyme SystemIsoformSubstrateKm (µM)VmaxSource
Human Liver MicrosomesOverallR-Naproxen123Not Reported nih.gov
Human Liver MicrosomesOverallS-Naproxen143Not Reported nih.gov
Human Liver Microsomes (n=7)Overall(S)-Naproxen92538 pmol/min/mg protein nih.gov
Human Liver Microsomes (n=5)OverallNaproxen1604.1 nmol HCHO/min/mg protein nih.gov
cDNA-expressedCYP1A2Naproxen25024 nmol/min/nmol CYP nih.govclinpgx.org
cDNA-expressedCYP1A2(S)-Naproxen189.57.3 pmol/min/pmol P450 nih.gov
cDNA-expressedCYP2C9Naproxen43011 nmol/min/nmol CYP nih.govclinpgx.org
cDNA-expressedCYP2C9(S)-Naproxen340.541.4 pmol/min/pmol P450 nih.gov

Phase II Metabolism: Conjugation of this compound

Following its formation in Phase I, this compound undergoes extensive Phase II metabolism, where it is biotransformed into more water-soluble conjugates that can be readily excreted. nih.gov These conjugation reactions are the primary route for the elimination of naproxen metabolites. drugbank.com The main pathways for this compound conjugation are glucuronidation and sulfation. nih.govscialert.net

Glucuronidation of this compound can occur at two different positions, forming either an acyl glucuronide or a phenolic glucuronide. clinpgx.orgnih.gov Several UDP-glucuronosyltransferase (UGT) enzymes are capable of catalyzing these reactions. UGT1A1, UGT1A7, UGT1A9, and UGT1A10 can form both phenolic and acyl glucuronides of this compound, while UGT1A3, UGT1A6, and UGT2B7 exclusively form the acyl glucuronide. nih.govnih.gov

Apparent Km Values for this compound Sulfation by SULT Isoforms
SULT IsoformApparent Km (µM)Source
SULT1A184 nih.gov
SULT1B1690 nih.gov
SULT1E1341 nih.gov

These conjugated metabolites are the main forms of naproxen found in urine, with only negligible amounts of the parent drug or this compound being excreted unchanged. nih.govdrugbank.com

Sulfation of this compound

In addition to glucuronidation, this compound can be metabolized through sulfation. nih.gov This pathway involves the conjugation of a sulfonate group to the phenolic hydroxyl of the molecule, a reaction catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govnih.gov

Several human SULT isoforms have been shown to sulfate (B86663) O-DMN. nih.govnih.gov Of the isoforms tested, SULT1A1, SULT1B1, and SULT1E1 were identified as being capable of conjugating O-DMN. nih.gov Further research expanded this list, showing that SULT1A2, SULT1A3, SULT1C2, and SULT1C4 also display O-DMN-sulfating activity at high substrate concentrations. nih.gov

SULT1A1 is considered the major isoform responsible for the sulfation of O-DMN, exhibiting the highest efficiency with a Km of 84 µM. nih.gov This enzyme is highly expressed in the liver, suggesting it plays a primary role in the sulfation of O-DMN in the body. nih.gov At lower, more physiologically relevant concentrations (10 µmol·L-1), only SULT1A1 and SULT1A3 showed detectable activity. nih.gov

Table 3: Apparent Km Values for this compound Sulfation by SULT Isoforms
SULT IsoformApparent Km (µM)
SULT1A184
SULT1B1690
SULT1E1341
Role of Human Cytosolic Sulfotransferases (SULTs)

Sulfation is a significant conjugation reaction in the metabolism of this compound, catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.gov This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound. nih.gov

Multiple human SULT isoforms have demonstrated the ability to sulfate this compound. In a comprehensive screening of 13 human SULTs, seven isoforms displayed activity towards this compound at a high substrate concentration (500 μmol·L⁻¹). These active enzymes are SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1C2, SULT1C4, and SULT1E1. drugbank.com

However, at lower, more physiologically relevant concentrations (10 μmol·L⁻¹), only SULT1A1 and SULT1A3 showed detectable activity. drugbank.com Of these, SULT1A1 was found to be nearly two orders of magnitude more active than SULT1A3. drugbank.com Further studies have confirmed that SULT1A1, SULT1B1, and SULT1E1 are all capable of conjugating this compound. nih.govwikipedia.org

Given its higher affinity and its abundance in the human liver and intestines, SULT1A1 is considered the primary and most effective SULT isoform involved in the sulfation and first-pass metabolism of this compound. nih.govwikipedia.org The SULT2 family isoforms, SULT2A1 and SULT2B1b, showed no reactivity with this compound. wikipedia.org

Table 1: Human SULT Isoforms Involved in this compound Sulfation
SULT IsoformActivity DetectedPrimary Role
SULT1A1YesYes
SULT1A2YesNo
SULT1A3YesMinor
SULT1B1YesMinor
SULT1C2YesNo
SULT1C4YesNo
SULT1E1YesMinor

The kinetic parameters for the sulfation of this compound reveal significant differences in affinity among the key SULT isoforms. SULT1A1 demonstrates the highest affinity for this compound, with an apparent Michaelis constant (Km) of 84 µM. nih.govwikipedia.org In contrast, SULT1E1 and SULT1B1 have considerably lower affinities, with Km values of 341 µM and 690 µM, respectively. nih.govwikipedia.org These higher Km values suggest that SULT1B1 and SULT1E1 may not play as significant a physiological role in the metabolism of this compound compared to SULT1A1. nih.gov A pH-dependence study showed that SULT1A1 has a broad optimal pH range for this reaction, spanning from pH 5.5 to 7.0. drugbank.com

Table 2: Apparent Km Values for this compound Sulfation by Human SULT Isoforms
SULT IsoformApparent Km (µM)
SULT1A184
SULT1B1690
SULT1E1341
Formation of Acyl Glucuronide-Sulfate Diconjugates

This compound possesses both a phenolic hydroxyl group and a carboxylic acid group, making it susceptible to conjugation at both sites. frontiersin.org It is extensively metabolized via both sulfation at the hydroxyl group and glucuronidation of the carboxylic acid group to form an acyl glucuronide. nih.govclinpgx.org While both this compound acyl glucuronide and this compound sulfate are known metabolites, the formation of a diconjugate containing both an acyl glucuronide and a sulfate group on the same molecule has not been described in the scientific literature. The metabolic pathways appear to proceed separately, leading to the excretion of distinct glucuronidated and sulfated metabolites. drugbank.comnih.gov

Inter-individual Variability in this compound Metabolism

Significant variation in the metabolism of this compound can occur between individuals. This variability is influenced by genetic factors that alter the activity of metabolic enzymes and by the presence of other drugs that can compete for or inhibit these enzymes.

Genetic Polymorphisms Affecting Metabolic Enzymes (e.g., CYP2C9)

Genetic polymorphisms in the enzymes responsible for metabolizing naproxen and this compound can lead to substantial inter-individual differences in drug clearance and exposure.

The formation of this compound from its parent drug, naproxen, is catalyzed by the cytochrome P450 enzyme CYP2C9. frontiersin.orgnih.gov The gene for CYP2C9 is highly polymorphic, with several known allelic variants that result in decreased enzyme activity. fliphtml5.comwashington.edu Common variants, such as the CYP2C92 and CYP2C93 alleles, lead to a reduced rate of naproxen metabolism. Consequently, individuals carrying these polymorphisms may have a slower formation of this compound, which can alter the pharmacokinetic profile of both the parent drug and its metabolite. nih.gov

Furthermore, genetic polymorphisms in the sulfotransferase enzyme SULT1A1 can impact the subsequent Phase II metabolism of this compound. Single nucleotide polymorphisms (SNPs) in the SULT1A1 gene can result in allozymes with differing sulfating activity. nih.gov Studies have shown that SULT1A1 allozymes display differential activity toward this compound, indicating that an individual's SULT1A1 genotype could influence the efficiency of its sulfation and elimination. nih.gov

Influence of Co-administered Drugs on this compound Metabolism

The metabolism of this compound can be altered by the co-administration of other drugs that act as inhibitors or inducers of the relevant metabolic enzymes.

Since the formation of this compound is dependent on CYP2C9, drugs that inhibit this enzyme can decrease the rate of its production. Numerous drugs are known to be metabolized by CYP2C9 and can act as competitive inhibitors. washington.edu

The subsequent glucuronidation of this compound is also susceptible to drug interactions. The UDP-glucuronosyltransferase UGT2B7 is a key enzyme responsible for the acyl glucuronidation of both naproxen and this compound. clinpgx.org Co-administration of drugs that are known inhibitors of UGT2B7 could potentially decrease the clearance of this compound. Examples of such inhibitors include diclofenac, probenecid, and the antifungal agent fluconazole. clinpgx.org

Pharmacological and Toxicological Research of O Desmethylnaproxen

Environmental Fate and Ecotoxicology of O-Desmethylnaproxen

Toxicity to Non-Target Organisms The presence of this compound in the environment raises concerns about its potential toxicity to non-target organisms. Pharmaceuticals in aquatic environments can have adverse effects on a variety of organisms.nih.govmdpi.commdpi.comWhile much of the ecotoxicological research focuses on the parent compound naproxen (B1676952), the toxicity of its metabolites, including this compound, is also a critical aspect.nih.govresearchgate.netStudies on naproxen's effects on non-target organisms like the amphipod crustacean Hyalella azteca have shown induction of oxidative stress and genotoxicity at sublethal concentrations, highlighting the potential for NSAIDs and their metabolites to cause harm in aquatic life.researchgate.netThe transformation of naproxen by microbial activity can lead to the formation of this compound, and there is an ongoing need to understand the ecotoxicological impact of these transformation products.nih.govresearchgate.netacs.org

Compound Information

Compound NamePubChem CID
This compound162920 hmdb.cauni.lumetabolomicsworkbench.org
Naproxen156391 wikipedia.orguni.lumims.com

Data Tables

While specific quantitative data tables for this compound across all sections were not consistently available in the search results in a format suitable for direct table generation, the following highlights some data points found:

Table 1: Cytotoxicity of this compound in L929 Cells

CompoundEffect on Cell Viability (L929 cells, 24h)
This compoundIC50 = 0.7 µg/mL researchgate.net
NaproxenNo 50% cell death observed at tested concentrations researchgate.net

Note: This table is based on findings from a specific in vitro study researchgate.net.

Biodegradation Pathways and Intermediates

This compound is a key intermediate in the biodegradation of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID) researchgate.netnih.govnih.gov. Due to the widespread use of naproxen, this compound is detected in various environmental matrices, including wastewater treatment plant effluents, surface water, and groundwater nih.govresearchgate.netmiddlebury.edu. Its presence in the environment is a consequence of incomplete removal during wastewater treatment processes and excretion as a major metabolite in humans and other organisms nih.govd-nb.infoastrazeneca.com.

Microbial degradation is a primary mechanism for the dissipation of naproxen, with this compound often being the initial and most significant transformation product researchgate.netoup.comnih.gov. This demethylation step is crucial in the breakdown pathway.

Detailed research findings highlight various microorganisms capable of initiating the biodegradation of naproxen, leading to the formation of this compound. These include bacteria, fungi, and algae researchgate.netnih.govnih.gov. A well-described pathway for the complete degradation of naproxen, involving this compound as a key intermediate, has been identified in the bacterium Bacillus thuringiensis B1(2015b) researchgate.netnih.govnih.govd-nb.info.

In the biodegradation pathway mediated by Bacillus thuringiensis B1(2015b), the initial step involves the demethylation of naproxen to this compound, likely catalyzed by a tetrahydrofolate-dependent O-demethylase mdpi.comnih.gov. Following the formation of this compound, further transformation occurs. This metabolite is then converted to 2-formyl-5-hydroxyphenyl-acetate nih.gov. Another identified intermediate in this pathway is salicylic (B10762653) acid researchgate.netnih.govnih.gov. Salicylic acid can be further processed through cleavage by 1,2-salicylate dioxygenase or hydroxylation to gentisate or catechol researchgate.netnih.govnih.gov. These subsequent intermediates can be cleaved by appropriate dioxygenases, allowing the resulting products to be incorporated into central metabolic pathways researchgate.netnih.govd-nb.info.

Studies have also investigated the biodegradation of naproxen and the formation of this compound under different environmental conditions. For instance, this compound has been detected as a metabolite under both aerobic and anaerobic conditions in studies using inocula from activated and digested sludge processes scilit.com. Under aerobic conditions, complete removal of naproxen within 14 days was observed, while anaerobic transformation was also efficient, with this compound detected and persisting for a longer period scilit.com.

Fungal biodegradation pathways for naproxen also involve this compound. For example, degradation by Aspergillus niger follows a hydroxylation mechanism involving the cytochrome system, with this compound, 7-hydroxynaproxen, and 7-hydroxy-O-desmethylnaproxen identified as byproducts preprints.org. Fungal degradation by species like Trametes versicolor has also been reported to involve O-demethylation nih.gov.

The formation of this compound has also been observed in soil environments, particularly in soils amended with municipal biosolids, suggesting that microorganisms present in biosolids contribute to this transformation via O-demethylation oup.comnih.gov.

While this compound is a significant intermediate, its further degradation and the complete mineralization of the naproxen structure, particularly the condensed aromatic rings, are often challenging and may not be fully achieved in many environmental settings nih.govresearchgate.net. This contributes to the persistence of this compound in the environment scilit.com.

Research findings on the concentrations of this compound in environmental samples highlight its widespread occurrence. For example, studies have detected this compound in wastewater treatment plant effluents and surface waters at concentrations ranging from nanograms per liter to micrograms per liter nih.govresearchgate.netmiddlebury.edu.

Environmental MatrixLocation (Example)Concentration Range (µg/L)Source
Wastewater Treatment Plant EffluentGermany0.23 (average) middlebury.edu
Wastewater Treatment Plant EffluentPakistan0.04 - 1.36 (estimated) middlebury.edu
Surface WaterPakistan0.04 - 1.36 (estimated) middlebury.edu
Wastewater Treatment Plant EffluentNot specified0.56 nih.gov

The enantiomeric ratios of this compound found in environmental samples can reflect those of the parent compound, suggesting that its formation from naproxen can occur non-stereoselectively under environmental conditions researchgate.net.

Further research continues to explore the diverse microbial communities and specific enzymatic mechanisms responsible for the degradation of this compound and other naproxen transformation products in various environmental compartments.

Analytical Methodologies for O Desmethylnaproxen in Biological and Environmental Matrices

Chromatographic Techniques for O-Desmethylnaproxen Quantification

Chromatography plays a vital role in separating this compound from matrix components and other related compounds, enabling its selective detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely utilized technique for the analysis of this compound in various matrices metabolomicsworkbench.orgplos.orgpsu.edu. Its versatility in stationary phases and mobile phases allows for method optimization based on the sample type and required sensitivity.

Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a common mode employed for the analysis of this compound metabolomicsworkbench.org. This technique utilizes a non-polar stationary phase and a polar mobile phase. Separation is achieved based on the differential hydrophobic interactions between the analyte and the stationary phase. RP-HPLC methods for naproxen (B1676952) and its desmethyl metabolite in human plasma have been developed using reversed-phase octadecylsilane (B103800) columns with mobile phases consisting of methanol (B129727) and acetate (B1210297) buffer nih.gov. Another RP-HPLC method for naproxen separation used a C18 column with a mobile phase of methanol-water containing lactic acid nih.gov.

Dynamically Modified Silica (B1680970) Columns

Dynamically modified silica columns have also been employed for the simultaneous quantitative determination of naproxen, this compound, and their conjugates in plasma and urine samples metabolomicsworkbench.orgresearchgate.netnih.gov. This approach involves modifying the surface of bare silica with an additive, such as cetyltrimethylammonium ions, in the mobile phase. This dynamic modification creates a pseudo-stationary phase with reversed-phase characteristics, allowing for the separation of a range of compounds, including polar and ionic species researchgate.netnih.gov. A reversed-phase HPLC method based on bare silica dynamically modified with cetyltrimethylammonium ions was developed and optimized for the separation of naproxen, 6-O-desmethylnaproxen, and five conjugates researchgate.netnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive technique frequently used for the detection and quantification of this compound in biological and environmental matrices plos.orgnih.govnih.govnih.govunito.itderpharmachemica.comdergipark.org.trunito.it. The coupling of liquid chromatography with mass spectrometry provides both chromatographic separation and specific detection based on the mass-to-charge ratio of the analyte and its fragments. This hyphenated technique offers high sensitivity, selectivity, and robustness for complex sample analysis. Several analytical methods have been developed using LC-MS/MS for determining naproxen and this compound concentrations plos.orgnih.gov. LC-MS/MS is particularly well-suited for the identification and quantification of polar and thermally labile compounds lcms.cz.

Triple Quadrupole Mass Spectrometry

Triple quadrupole mass spectrometry (QqQ-MS), often denoted as MS/MS, is a common type of mass analyzer used in conjunction with LC for the analysis of this compound derpharmachemica.comdergipark.org.tr. This configuration allows for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor ions of the analyte are selected, fragmented in a collision cell, and specific product ions are monitored. This provides a high degree of selectivity and minimizes interference from matrix components. An 8040 Triple Quadrupole Mass Spectrometer has been used for the analysis of naproxen and its main metabolite, 6-O-desmethylnaproxen, in saliva samples researchgate.netplos.orgplos.org.

Detection and Quantification in Saliva Samples

LC-MS/MS methods have been specifically developed and validated for the detection and quantification of this compound in saliva samples nih.govunito.itderpharmachemica.comdergipark.org.trunito.it. Saliva is considered an advantageous matrix for pharmacokinetic studies due to its non-invasive collection. A rapid, sensitive, and selective LC-MS/MS method for the simultaneous determination of naproxen and 6-O-desmethylnaproxen in saliva has been developed and validated plos.orgnih.govresearchgate.netplos.org. This method typically involves liquid-liquid extraction of saliva samples followed by analysis using a triple quadrupole mass spectrometer nih.govresearchgate.netplos.orgplos.org. Separation is often performed on a C18 column using a mobile phase composed of methanol and ammonium (B1175870) acetate nih.govresearchgate.netplos.orgplos.org. The lower limit of quantification for this compound in oral fluid using such methods has been reported as 2.4 ng/mL researchgate.netnih.gov. Validation data, including accuracy, precision, and repeatability, have shown values less than 15% for this compound in saliva samples analyzed by LC-MS/MS plos.orgresearchgate.netnih.gov.

This compound has also been identified in environmental water samples, including surface water and sewage treatment plant effluents, using gas chromatography-mass spectrometry (GC-MS) capes.gov.brnih.gov. Estimated concentrations in Pakistan samples ranged between 0.04 and 1.36 μg/L, while in Germany, an average concentration of 0.23 μg/L was found in STP effluent capes.gov.brnih.gov.

Detection and Quantification in Plasma and Urine Samples

The detection and quantification of this compound in biological fluids such as plasma and urine are crucial for pharmacokinetic studies and monitoring exposure. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. Direct gradient HPLC analysis has been used to measure naproxen, this compound, and their acyl glucuronide conjugates in human plasma and urine samples without the need for enzymatic deglucuronidation. nih.gov The limit of quantitation for this compound in urine has been reported as 1 µg/ml using this method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful technique used for the simultaneous determination of naproxen and this compound in biological matrices like saliva. researchgate.netresearchgate.netplos.org This method has proven to be rapid, sensitive, accurate, and selective for quantifying both the parent drug and its metabolite. plos.orgplos.org For instance, an LC-MS/MS method for saliva analysis involved liquid-liquid extraction with ethyl acetate and HCl, followed by separation on a C18 column using a mixture of methanol and 10 mM ammonium acetate as the mobile phase. researchgate.netplos.org The detection and quantification were performed in multiple reaction monitoring (MRM) mode. plos.org

Other Chromatographic Methods (e.g., HPTLC)

While HPLC and LC-MS/MS are prevalent, other chromatographic methods like High-Performance Thin-Layer Chromatography (HPTLC) have also been explored for the analysis of naproxen and its main metabolite. ipinnovative.comnih.gov Coupling TLC with UV measurement has been reported for the quantification of naproxen and its main metabolite in urine. nih.gov

Spectroscopic Methods for this compound Analysis (e.g., UV-Spectrophotometry)

Spectroscopic methods, such as UV-Spectrophotometry, can be applied for the examination of naproxen in biological mediums and bulk samples. ipinnovative.com While UV-Spectrophotometry is often used for the parent compound, its application to this compound specifically would depend on the metabolite's chromophoric properties and the potential for interference from other compounds in the matrix. Some research has explored developing simple, rapid, and accurate UV-Spectrophotometric methods for naproxen estimation in pharmaceutical formulations, highlighting the cost-effectiveness and time-saving aspects compared to HPLC. sciensage.infoscirp.org These methods typically involve measuring absorbance at specific wavelengths. sciensage.infoscirp.org

Voltammetric Analysis for Enzyme Activity Determination

Voltammetric analysis has emerged as a method to determine the O-demethylase activity of enzymes like cytochrome P450 2C9 (CYP2C9) by quantifying the formation of (S)-O-Desmethylnaproxen from (S)-naproxen. researchgate.netcolab.wsbmc-rm.org Cyclic voltammetry at pH 7.4 has shown an electrochemical oxidation peak specifically for (S)-O-Desmethylnaproxen, distinguishing it from (S)-naproxen. colab.wsresearchgate.net This electrochemical approach allows for the assessment of enzymatic catalysis without necessarily requiring separation of the enzymatic system components. researchgate.net The limit of detection for (S)-O-Desmethylnaproxen using square-wave voltammetry has been reported as 0.29 μM. colab.ws

Validation of Analytical Methods (Linearity, Precision, Accuracy, Detection Limits)

Validation of analytical methods for this compound is essential to ensure the reliability and accuracy of the results. Key validation parameters include linearity, precision, accuracy, and detection/quantification limits. nih.govmitoproteome.orgscirp.org

Linearity: The linearity of a method refers to its ability to yield test results that are directly proportional to the concentration of the analyte within a defined range. europa.euwjarr.com For this compound analysis by LC-MS/MS in saliva, linearity has been demonstrated over a range of 2.4 to 1250 ng/mL with a correlation coefficient (r²) above 0.99. plos.orgresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wjarr.com It can be assessed as intra-day and inter-day variability. wjarr.com For LC-MS/MS analysis of this compound in saliva, coefficients of variation for precision analyses were reported to be less than 15%. researchgate.net

Accuracy: Accuracy refers to the closeness of the mean of a series of measurements to the true value. wjarr.com It is often evaluated through recovery studies. wjarr.com Accuracy for this compound quantification by LC-MS/MS in saliva was found to have relative standard errors below 15%. researchgate.net

Detection Limits (LOD) and Quantitation Limits (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. europa.euwjarr.com Reported LOQ values for this compound vary depending on the matrix and method. For HPLC in urine, the LOQ was 1 µg/ml. nih.gov For LC-MS/MS in saliva, the LOQ was approximately 2.4 ng/mL. researchgate.net Voltammetric analysis reported an LOD of 0.29 μM for (S)-O-Desmethylnaproxen. colab.ws

Sample Preparation Techniques for this compound Analysis

Effective sample preparation is critical for the accurate analysis of this compound in complex matrices. Techniques aim to isolate and concentrate the analyte while removing interfering substances.

For biological samples like plasma and urine, methods may involve direct injection (as with some HPLC methods for conjugates) or extraction procedures. nih.gov Liquid-liquid extraction is a common technique, as seen in LC-MS/MS methods for saliva analysis where ethyl acetate and HCl were used for extraction. researchgate.netplos.orgplos.org Samples are typically centrifuged and the supernatant is processed. plos.orgnih.gov For LC-MS/MS analysis, extracted samples may be evaporated and reconstituted. plos.org

For the determination of enzyme activity using voltammetry, sample preparation might involve immobilizing the enzyme (e.g., CYP2C9) on an electrode surface. researchgate.netcolab.ws

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13393711
Naproxen156391

Data Tables

Based on the search results, here is a summary table of some analytical method validation parameters for this compound:

MatrixMethodLinearity RangeLOQPrecision (%RSD/CV)Accuracy (%RE)Citation
UrineHPLCNot specified1 µg/mlNot specifiedNot specified nih.gov
SalivaLC-MS/MS2.4 to 1250 ng/mL~2.4 ng/mL< 15%< 15% researchgate.netplos.orgresearchgate.net
Enzyme Activity (in vitro)VoltammetryNot specified0.29 μM (LOD)Not specifiedNot specified colab.ws

Note: LOD is Limit of Detection, LOQ is Limit of Quantitation, RSD is Relative Standard Deviation, CV is Coefficient of Variation, RE is Relative Error.

Clinical and Translational Research Perspectives on O Desmethylnaproxen

Pharmacokinetic Studies of O-Desmethylnaproxen in Humans

The pharmacokinetics of this compound in humans have been investigated to understand its absorption, distribution, metabolism, and excretion profile. As a major metabolite of naproxen (B1676952), its presence and concentration in the body are directly linked to naproxen administration. nih.govplos.org

Absorption, Distribution, and Elimination of this compound

This compound is formed in the liver through the O-demethylation of naproxen, primarily catalyzed by cytochrome P450 (CYP) isoforms CYP1A2 and CYP2C9. nih.govmedchemexpress.comcaymanchem.com Following its formation, this compound undergoes Phase II metabolism, predominantly through conjugation with glucuronic acid and sulfation, to form more water-soluble metabolites. nih.gov These conjugated metabolites, along with a small amount of unconjugated this compound and naproxen, are primarily eliminated from the body via the kidneys in urine. nih.govcapes.gov.brresearchgate.netnih.gov Studies indicate that negligible amounts of unconjugated naproxen and this compound are excreted in the urine, typically less than 1% of the administered dose. capes.gov.brresearchgate.netnih.gov The majority of the dose recovered in urine consists of the conjugated forms. For instance, one study in humans showed that this compound acyl glucuronide accounted for 14.3% of the dose recovered in urine over a 100-hour collection period, while its isomerized conjugate, isoglucuronide, accounted for 5.5%. capes.gov.brresearchgate.netnih.govresearchgate.net Protein binding of this compound in plasma has been measured at 100% for the unconjugated compound. capes.gov.brresearchgate.netnih.gov

Pharmacokinetic Variability and Patient Subpopulations

Pharmacokinetic variability of drugs and their metabolites can occur among individuals due to various factors, including genetic polymorphisms in drug-metabolizing enzymes, age, disease states, and co-administered medications. uef.firesearchgate.net Since the formation of this compound is mediated by CYP enzymes, particularly CYP1A2 and CYP2C9, genetic variations in these enzymes can potentially influence the rate of O-desmethylation and thus the levels of this compound. nih.govmedchemexpress.comcaymanchem.comdntb.gov.ua Polymorphisms in CYP2C9, for instance, are known to interfere with the pharmacokinetic parameters of NSAIDs like naproxen. dntb.gov.ua While research specifically detailing the pharmacokinetic variability of this compound across different patient subpopulations is ongoing, it is understood that factors affecting naproxen metabolism will inherently influence this compound exposure. nih.gov Hepatic and renal diseases can also significantly alter the disposition kinetics of naproxen and its metabolites. nih.gov

This compound as a Biomarker in Disease and Drug Monitoring

Metabolites like this compound can serve as valuable biomarkers for various physiological and pathological conditions, as well as for monitoring drug metabolism and enzyme activity. scispace.comunibas.chbinasss.sa.cr

Biomarker for Nephrolithiasis

Recent research has explored the potential of this compound as a biomarker for nephrolithiasis (kidney stone disease). binasss.sa.crresearchgate.netfrontiersin.org A metabolomic analysis comparing urine samples from individuals with nephrolithiasis and healthy controls identified this compound as one of the metabolites that were differentially expressed. researchgate.net This suggests that altered levels of this compound in urine could be indicative of kidney stone formation. researchgate.netfrontiersin.org Further studies are needed to validate the utility of this compound as a diagnostic or prognostic biomarker for nephrolithiasis.

Biomarker for Drug Metabolism and Enzyme Activity

This compound's formation is directly linked to the activity of specific CYP enzymes, primarily CYP1A2 and CYP2C9. nih.govmedchemexpress.comcaymanchem.com This relationship makes this compound a potential endogenous or exogenous biomarker for assessing the activity of these enzymes in vivo. nih.govscispace.commetabolon.com Monitoring the levels of this compound or the ratio of naproxen to this compound can provide insights into the metabolic capacity of an individual, which is crucial for predicting drug-drug interactions and understanding variability in drug response. metabolon.com Metabolomics approaches can identify such metabolites that serve as biomarkers for tracking the activity of CYP450 enzymes. metabolon.com

Regulatory Considerations and Impurity Profiling

The identification and quantification of this compound are important for regulatory purposes, particularly in the context of pharmaceutical research and quality control. As a primary metabolite, monitoring this compound levels in biological samples is essential during clinical trials and bioequivalence studies to assess Naproxen's absorption, distribution, metabolism, and excretion (ADME) profile. Regulatory bodies require detailed data on the metabolic fate of drugs, and the characterization of metabolites like this compound is a standard part of the drug development process.

Advanced Research Topics and Methodological Innovations

Molecular Modeling and Computational Studies of O-Desmethylnaproxen Metabolism

Molecular modeling and computational studies play a crucial role in understanding the metabolic pathways involving this compound, particularly its formation from naproxen (B1676952). These studies often focus on the enzymes responsible for this biotransformation, such as cytochrome P450 (CYP) isoforms. For instance, molecular dynamics simulations (MDS) have been employed to elucidate the molecular basis of the activation of CYP2C9-catalyzed S-naproxen O-demethylation by compounds like dapsone (B1669823). nih.gov These simulations can demonstrate how interactions between the substrate (naproxen), the effector molecule (dapsone), and specific amino acid residues within the enzyme's active site influence catalytic efficiency. nih.gov Studies have shown that aromatic interactions between naproxen, dapsone, and residues like Phe114 and Phe476 in the CYP2C9 active site contribute significantly to the activation of O-demethylation. nih.gov MDS can also reveal the necessity of specific molecular interactions, such as aromatic stacking between two naproxen molecules, for optimal binding and catalytic orientation within the enzyme. nih.gov

Research Findings from Molecular Modeling:

Dapsone increased the catalytic efficiency of naproxen oxidation by CYP2C9 by 16.5-fold in vitro. nih.gov

Aromatic interactions involving Phe114 and Phe476 in the CYP2C9 active site are key to dapsone activation of naproxen O-demethylation. nih.gov

MDS indicated that aromatic stacking interactions between two naproxen molecules are required for favorable binding orientation in CYP2C9. nih.gov

In Vivo and In Vitro Correlation Studies for this compound

In vivo and in vitro correlation (IVIVC) studies aim to establish a predictive mathematical relationship between an in vitro property (such as dissolution or drug release) and an in vivo response (like plasma concentration or absorption rate). allucent.com, ijper.org While IVIVC is commonly applied to parent drugs for formulation development and bioequivalence assessment, the principles can be extended to metabolites like this compound to better understand their pharmacokinetic behavior. allucent.com, ijper.org Pharmacokinetic studies in humans have quantified this compound and its conjugates, providing data for potential IVIVC analysis. For example, studies have shown that this compound acyl glucuronide accounts for a significant percentage of the excreted dose of naproxen. researchgate.net

Although specific comprehensive IVIVC studies solely focused on this compound with detailed correlation models were not extensively highlighted in the search results, the context for such investigations exists within broader pharmacokinetic and metabolism research of naproxen. In vitro studies assessing the behavior of this compound in biological systems, such as cytotoxicity studies on cell lines, provide data that could potentially be correlated with in vivo observations. researchgate.net Analytical methods, such as LC-MS/MS, are crucial for quantifying this compound in biological samples (e.g., saliva) to support pharmacokinetic studies and potential IVIVC development. researchgate.net The development and validation of IVIVC models are considered important for optimizing drug products and can potentially reduce the need for extensive clinical trials. ijper.org

Data from Related In Vitro Studies: An in vitro study evaluating the cytotoxicity of this compound on mouse connective tissue fibroblast cells (L929) reported the following:

CompoundCell Viability Inhibition (IC50)
This compound0.7 µg/mL (at highest concentration) researchgate.net
NaproxenNo 50% cell death observed at tested concentrations researchgate.net

Novel Approaches for Studying this compound Protein Adducts and Reactivity

The formation of protein adducts by reactive metabolites is a critical area of toxicological research. This compound, particularly through its acyl glucuronide conjugate, has been implicated in forming covalent adducts with proteins. , nih.gov Acyl glucuronides are known to be chemically unstable and can undergo hydrolysis and acyl migration, leading to the formation of reactive species capable of modifying proteins. , nih.gov

Novel approaches for studying these protein adducts involve advanced analytical techniques, primarily mass spectrometry-based methods. Methodologies include using techniques like LC-MS/MS to identify and characterize modified peptides after enzymatic digestion of proteins incubated with the metabolite or found in biological samples. Immunoblotting with antibodies specific to naproxen-protein adducts can also be used for detection. Challenges in these studies include distinguishing true covalent adducts from non-specific binding and the need for sensitive and specific detection methods. gla.ac.uk, Research has explored the immunogenic potential of this compound and its protein adducts, particularly in the context of adverse drug reactions like liver injury. Studies have investigated T-cell responses to this compound and its protein adducts to understand the immune-mediated basis of such reactions. nih.gov

Data from Protein Adduct Studies:

Demethyl Naproxen Acyl-β-D-glucuronide can form covalent adducts with proteins via imine bonds.

Methodologies for detection include immunoblotting and LC-MS/MS analysis of modified peptides.

T-cell memory responses toward O-desmethyl naproxen (DM-NAP) have been observed in patients with naproxen-induced liver injury. nih.gov

Investigations into the Environmental Degradation Products of this compound

This compound is recognized as a key environmental transformation product of naproxen, an emerging contaminant found in various water sources due to its widespread use and incomplete removal in wastewater treatment plants. nih.gov, nih.gov, researchgate.net Research investigates the occurrence, fate, and degradation pathways of this compound in the environment. It has been detected in the effluents of wastewater treatment plants. nih.gov

Studies highlight that this compound is a significant intermediate in the biodegradation of naproxen by various microorganisms, including bacteria and fungi. nih.gov, nih.gov, researchgate.net For example, the degradation of naproxen by Bacillus thuringiensis B1(2015b) is well-described, with this compound identified as a key intermediate that is subsequently metabolized further, often through pathways involving salicylate. nih.gov, nih.gov, researchgate.net this compound formation has also been observed under anaerobic conditions during the microbial transformation of naproxen. scilit.com Investigations into the environmental degradation products utilize techniques to identify and quantify these compounds in environmental matrices. researchgate.net

Data on Environmental Occurrence and Degradation:

Naproxen has been detected in various water types, including drinking water and groundwater, at concentrations ranging from ng/L to µg/L. nih.gov, researchgate.net

this compound has been detected in the effluents of wastewater treatment plants at concentrations, for example, 0.56 µg/L. nih.gov

this compound is a key intermediate in the microbial degradation of naproxen by strains like Bacillus thuringiensis B1(2015b). nih.gov, nih.gov, researchgate.net

Microbial transformation of naproxen to this compound occurs under both aerobic and anaerobic conditions. scilit.com

Q & A

Q. What are the standard in vitro assays for assessing O-Desmethylnaproxen cytotoxicity in mammalian cell lines?

To evaluate cytotoxicity, researchers commonly use:

  • MTT assay : Measures mitochondrial activity via formazan crystal absorbance at 570 nm, with IC50 values calculated using probit analysis (SPSS or GraphPad Prism) .
  • AO/PI double staining : Distinguishes viable, apoptotic, and necrotic cells via fluorescence microscopy (FITC/Rhodamine filters) .
  • Cell lines : L929 murine fibroblasts are standard, but hepatic (e.g., HepG2) and renal (e.g., HEK293) lines are recommended for tissue-specific toxicity .

Q. How are IC50 values determined for this compound in cytotoxicity studies?

IC50 is calculated using:

  • Dose-response curves : Seven concentrations (e.g., 0.0156–0.7 µg/mL) tested in triplicate over 24–48 hours .
  • Probit regression analysis : Statistical software (SPSS, GraphPad) fits sigmoidal curves to viability data, identifying the concentration causing 50% inhibition .

Q. Which cell lines are recommended for evaluating hepatic and renal toxicity of this compound?

  • Hepatic : Primary hepatocytes or HepG2 cells to study CYP450-mediated metabolism .
  • Renal : HEK293 or MDCK cells to assess nephrotoxic potential .
  • Validation : Include non-target cells (e.g., L929 fibroblasts) to compare tissue-specific effects .

Q. How can reproducibility be ensured in cytotoxicity experiments with this compound?

  • Solvent control : Limit DMSO to ≤0.1% to avoid solvent-induced artifacts .
  • Replicates : Six technical replicates per concentration, repeated in three independent experiments .
  • Statistical rigor : Use ANOVA with Tukey’s post hoc test (p < 0.05) and report mean ± SD .

Advanced Research Questions

Q. How do cytochrome P450 isoforms influence the metabolic processing of this compound?

  • Key isoforms : CYP1A2 and CYP2C9 dominate O-demethylation in human liver microsomes, with kinetic parameters (Km, Vmax) quantified via LC-MS/MS .
  • Inhibition studies : Co-incubate with isoform-specific inhibitors (e.g., furafylline for CYP1A2) to delineate metabolic pathways .

Q. What methodological approaches address discrepancies between in vitro and in vivo toxicity profiles?

  • Multi-model validation : Test this compound in primary cells, 3D organoids, and animal models to bridge in vitro-in vivo gaps .
  • Pharmacokinetic modeling : Incorporate absorption/distribution parameters to predict tissue-specific exposure .

Q. How do SULT1A1 genetic polymorphisms affect the sulfation efficiency of this compound?

  • Recombinant enzymes : Express SULT1A1 variants (e.g., SULT1A12) in bacterial systems to measure sulfotransferase activity .
  • Kinetic assays : Quantify sulfated metabolite formation using radiolabeled PAPS and HPLC separation .

Q. What analytical techniques identify this compound in environmental samples?

  • HPLC-DAD-MS : Resolves this compound from naproxen and photodegradation products (e.g., NP1/NP2) .
  • Chiral GC-MS : Enantioselective separation using β-cyclodextrin columns to study stereospecific environmental persistence .

Q. How can photodegradation pathways of this compound be modeled in aquatic environments?

  • Simulated sunlight : Use xenon arc lamps with UV filters to mimic natural conditions .
  • DFT calculations : Predict reactive intermediates (e.g., hydroxyl radicals) and validate with LC-QTOF-MS .

Q. What statistical methods are critical for resolving contradictory cytotoxicity data?

  • Meta-analysis : Pool data from multiple studies (e.g., L929 vs. MG-63 osteosarcoma cells) to identify concentration-dependent trends .
  • Sensitivity analysis : Test robustness of IC50 values by excluding outliers or varying regression models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.